

Application Notes and Protocols for Paxilline Administration in Mice

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Paxilline, a potent and specific blocker of the large-conductance Ca2+- and voltage-activated potassium (BK) channels, is a critical tool in neuroscience and pharmacology.[1][2] As a tremorgenic indole alkaloid mycotoxin, its primary mechanism of action involves the state-dependent blockade of BK channels, with a pronounced preference for the closed conformation.[1] This document provides detailed application notes and experimental protocols for the administration of paxilline in mice, focusing on common routes and summarizing key quantitative data from preclinical studies.

Data Presentation

The following tables summarize quantitative data regarding the administration of paxilline in mice, including dosages, administration routes, and observed effects.

Table 1: In Vivo Administration and Effects of Paxilline in Mice



Administrat ion Route	Dosage	Vehicle	Mouse Model	Observed Effect	Reference
Intraperitonea I (i.p.)	3 μg/kg	Saline	Thalidomide- induced cognitive impairment	Restored synaptic function and improved cognitive impairment.	[3]
Intraperitonea I (i.p.)	Not specified	Not specified	Picrotoxin- induced seizures	Eliminated tonic-clonic seizures.	[4][5]
Intraperitonea I (i.p.)	2.2 and 4.4 μg/kg	Not specified	Pentylenetetr azole- induced seizures	Reduced seizure duration and intensity.	[5]
Intraperitonea I (i.p.)	3 μg/kg	10% DMSO, 40% PEG300, 5% Tween-80, 45% saline	Not specified	Used in anticonvulsan t studies.	[2]
Oral Gavage	Various doses	Corn oil or DMSO/saline	C57BL/6 mice	Assessment of tremorgenic effects.	[6]

Table 2: General Guidelines for Administration Volumes in Mice



Route	Maximum Volume (bolus)	Recommended Needle Gauge	
Intraperitoneal (i.p.)	< 10 ml/kg	25-27g	
Intravenous (i.v.) - Tail Vein	5 ml/kg	27-30g	
Subcutaneous (s.c.)	5 ml/kg per site	26-27g	
Oral Gavage	10 ml/kg (5 ml/kg recommended)	20-22g (blunt-tipped)	

Note: These are general guidelines. Specific volumes and needle sizes may vary based on the experimental protocol and institutional guidelines.[7][8][9][10]

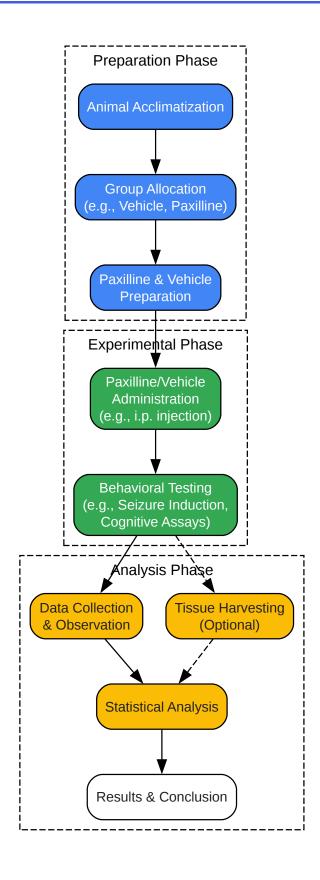
Signaling Pathways and Experimental Workflows Paxilline Mechanism of Action on BK Channels

Paxilline acts as a potent antagonist of large-conductance Ca2+- and voltage-activated potassium (BK) channels. It is understood to bind with high affinity to the closed state of the channel, thereby stabilizing it and preventing the outflow of potassium ions that would normally occur upon membrane depolarization or increased intracellular calcium. This action leads to increased neuronal excitability.









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